molecular formula C22H24ClFN6O2 B10827816 Ret-IN-7

Ret-IN-7

Cat. No.: B10827816
M. Wt: 458.9 g/mol
InChI Key: FJTQBVRKZLEDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RET-IN-7 is a potent inhibitor of the RET kinase, a receptor tyrosine kinase involved in various cellular processes, including cell growth and differentiation. The compound has shown significant efficacy in inhibiting RET kinase activity both in vitro and in vivo, particularly in RET-driven tumor xenografts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RET-IN-7 involves multiple steps, starting with the preparation of key intermediates. One of the primary intermediates is synthesized through a series of reactions, including halogenation, amination, and cyclization. The final step involves the coupling of the intermediate with a bicyclic carbamate to form this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as the laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents and solvents. The process may also include additional purification steps, such as recrystallization and chromatography, to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

RET-IN-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced derivatives with different chemical properties .

Scientific Research Applications

RET-IN-7 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study RET kinase activity and its role in various chemical processes.

    Biology: Employed in biological studies to investigate the function of RET kinase in cellular signaling pathways.

    Medicine: Explored as a potential therapeutic agent for treating RET-driven cancers, such as thyroid and lung cancers.

    Industry: Utilized in the development of new drugs targeting RET kinase and related pathways

Mechanism of Action

RET-IN-7 exerts its effects by inhibiting the activity of the RET kinase. The compound binds to the ATP-binding site of the kinase, preventing ATP from binding and thereby blocking the kinase’s activity. This inhibition disrupts downstream signaling pathways that are essential for cell growth and survival, leading to the suppression of tumor growth in RET-driven cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of RET-IN-7

This compound is unique in its high selectivity for RET kinase and its robust efficacy in inhibiting RET-driven tumor growth. Compared to other RET inhibitors, this compound has shown fewer off-target effects and a better safety profile, making it a promising candidate for further development .

Properties

Molecular Formula

C22H24ClFN6O2

Molecular Weight

458.9 g/mol

IUPAC Name

methyl N-[4-[4-amino-5-(5-amino-4-chloro-2-fluorophenyl)pyrrolo[2,3-d]pyrimidin-7-yl]-1-bicyclo[2.2.2]octanyl]carbamate

InChI

InChI=1S/C22H24ClFN6O2/c1-32-20(31)29-21-2-5-22(6-3-21,7-4-21)30-10-13(17-18(26)27-11-28-19(17)30)12-8-16(25)14(23)9-15(12)24/h8-11H,2-7,25H2,1H3,(H,29,31)(H2,26,27,28)

InChI Key

FJTQBVRKZLEDPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC12CCC(CC1)(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=C(C=C5F)Cl)N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.